molecular formula C11H14ClN3O2 B5234254 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine

1-(2-chloro-6-nitrophenyl)-4-methylpiperazine

Cat. No.: B5234254
M. Wt: 255.70 g/mol
InChI Key: SKTYGQGYDUZEPT-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine typically involves the reaction of 2-chloro-6-nitroaniline with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like DMF, bases like potassium carbonate.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 1-(2-chloro-6-aminophenyl)-4-methylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(2-chloro-6-nitrophenyl)-4-carboxypiperazine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-chloro-6-nitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-13-5-7-14(8-6-13)11-9(12)3-2-4-10(11)15(16)17/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTYGQGYDUZEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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